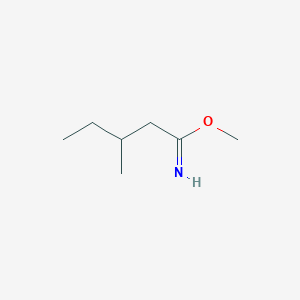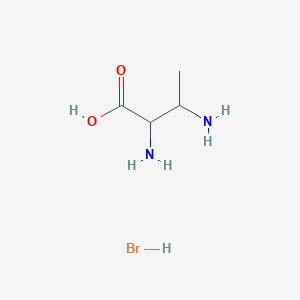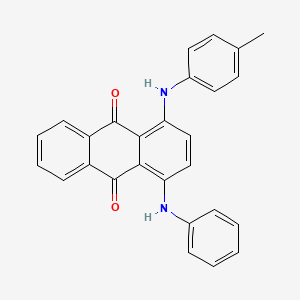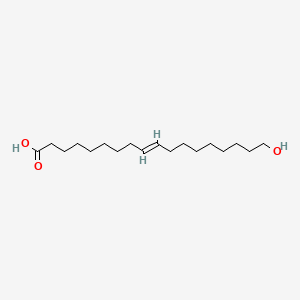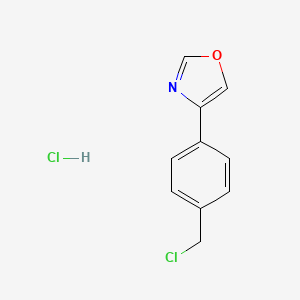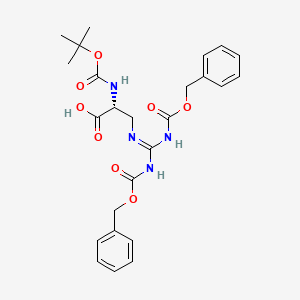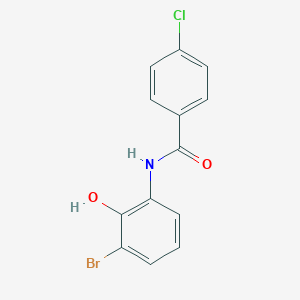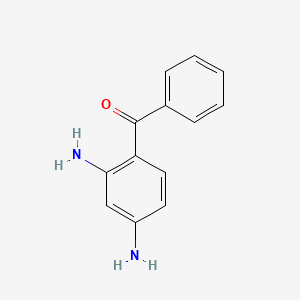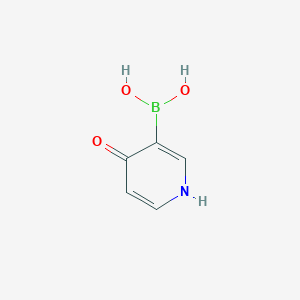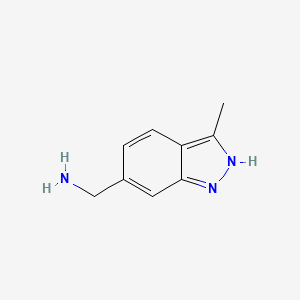
(3-Methyl-1H-indazol-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1H-indazol-6-yl)methanamine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-indazol-6-yl)methanamine typically involves the formation of the indazole core followed by functionalization at the 3-position. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1H-indazol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, such as halides or sulfonates, onto the indazole ring .
Scientific Research Applications
(3-Methyl-1H-indazol-6-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methyl-1H-indazol-6-yl)methanamine involves its interaction with various molecular targets and pathways. For instance, it may act on receptor tyrosine kinases, leading to the activation of downstream signaling pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR . These pathways are involved in cell proliferation, survival, and immune responses .
Comparison with Similar Compounds
Similar Compounds
- (1H-Indol-3-yl)methanamine
- (5-Methyl-1H-indazol-3-yl)methanamine
- N~4~- (3-methyl-1H-indazol-6-yl)-N~2~- (3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
Uniqueness
(3-Methyl-1H-indazol-6-yl)methanamine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3-methyl-2H-indazol-6-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-8-3-2-7(5-10)4-9(8)12-11-6/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
BGZUOOXTUBGNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

